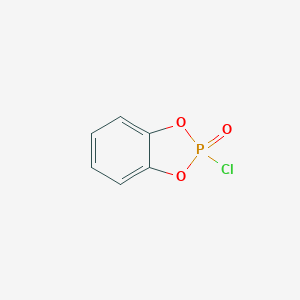

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

Vue d'ensemble

Description

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a useful research compound. Its molecular formula is C6H4ClO3P and its molecular weight is 190.52 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a phosphorus-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a dioxaphosphole ring with a chlorine substituent and an oxide group. This unique structure contributes to its diverse biological activities.

- Molecular Formula : C8H6ClO3P

- CAS Number : 1499-17-8

Antimicrobial Properties

Research indicates that 1,3,2-benzodioxaphosphole derivatives exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 18 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 15 | 100 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Reactive oxygen species |

| A549 | 35 | Cell cycle arrest |

The biological activity of 1,3,2-benzodioxaphosphole is attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Membrane Disruption : The interaction with lipid membranes can compromise cell integrity.

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of 1,3,2-benzodioxaphosphole. The results indicated that modifications to the chlorine substituent significantly enhanced cytotoxicity against breast cancer cells. The study emphasized the importance of structure-activity relationships in optimizing therapeutic efficacy.

Toxicological Assessment

A toxicological assessment revealed that while the compound exhibits promising biological activities, it also poses certain risks. Acute toxicity tests in mice indicated an LD50 value of approximately 320 mg/kg when administered intravenously. Chronic exposure studies suggested potential reproductive toxicity and mutagenic effects.

Applications De Recherche Scientifique

Antimicrobial Activity

1,3,2-Benzodioxaphosphole derivatives have demonstrated significant antimicrobial properties . Research indicates that these compounds can effectively inhibit the growth of various microorganisms:

- Fungal Inhibition : Effective against Curvularia lunata and Aspergillus niger.

- Bacterial Inhibition : Notable effects against Bacillus subtilis and Klebsiella pneumoniae .

These findings suggest potential applications in developing new antimicrobial agents for medical use.

Organic Synthesis and Polymer Additives

The compound is also utilized in organic synthesis as well as in the formulation of polymeric materials. It acts as an additive that can inhibit radical degradation during polymerization processes. This property makes it valuable in creating stable polymers with enhanced durability .

Case Study: Radical Degradation Inhibition

In a study by Nasibullin et al. (2014), the incorporation of 1,3,2-benzodioxaphosphole derivatives into polymer matrices was shown to significantly enhance their resistance to oxidative degradation under thermal stress.

Pharmaceutical Research

While not primarily a pharmaceutical agent, the compound's chemical structure allows for exploration in drug development. Its derivatives are being investigated for their potential roles in creating new medications due to their unique reactivity and stability .

Materials Science

In the realm of materials science , 1,3,2-benzodioxaphosphole derivatives are being studied for their applications in advanced electronic materials:

- Organic Light-Emitting Diodes (OLEDs) : These compounds are being explored as components in OLED technology due to their ability to facilitate charge transport and improve light emission efficiency .

Separation Techniques

The compound is amenable to analysis through various chromatographic techniques. For instance, it can be effectively separated using reverse-phase High-Performance Liquid Chromatography (HPLC) methods. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

HPLC Application

A study demonstrated that using Newcrom R1 HPLC columns allowed for the efficient separation of 1,3,2-benzodioxaphosphole from impurities, showcasing its utility in analytical chemistry .

Diabetic and Antioxidant Assessments

Recent evaluations have highlighted the potential of these compounds in medical research beyond antimicrobial applications. Studies indicate that they may possess antioxidant properties , making them candidates for further investigation in diabetes-related research .

Summary Table of Applications

Propriétés

IUPAC Name |

2-chloro-1,3,2λ5-benzodioxaphosphole 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClO3P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWSGKPLIWNTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OP(=O)(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061735 | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-17-8 | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylene phosphorochloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylene phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENYLENE PHOSPHOROCHLORIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3UJ78WT5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the main application of o-phenylene phosphorochloridate in organic synthesis?

A1: o-Phenylene phosphorochloridate serves as a versatile phosphorylating agent for alcohols, enabling the efficient synthesis of their monophosphate esters []. This reaction proceeds rapidly and quantitatively with a wide range of alcohols, including tertiary alcohols, in the presence of a base like triethylamine or 2,6-lutidine [].

Q2: Can you describe the mechanism by which o-phenylene phosphorochloridate phosphorylates alcohols?

A2: While the provided abstracts don't delve into the specific mechanism, the reaction likely proceeds through a nucleophilic substitution reaction. The alcohol oxygen acts as a nucleophile, attacking the phosphorus atom of o-phenylene phosphorochloridate and displacing the chloride ion. This results in the formation of an alkyl o-hydroxyphenyl phosphate ester [].

Q3: Beyond alcohol phosphorylation, are there other applications for o-phenylene phosphorochloridate in synthesis?

A3: Yes, o-phenylene phosphorochloridate has proven valuable in peptide synthesis [] and the construction of β-lactam rings, key structural motifs found in antibiotics []. The provided abstracts do not elaborate on the specific reactions but suggest its utility in these synthetic contexts.

Q4: Has the structure of o-phenylene phosphorochloridate been studied in solution?

A4: Yes, researchers have investigated the structure and orientation of o-phenylene phosphorochloridate when dissolved in a nematic liquid crystal phase composed of N-(p-ethoxybenzylidene)-p-butylaniline (EBBA) []. They achieved this using 1H and 31P NMR spectroscopy, ultimately determining the spatial arrangement of the protons and phosphorus atom within the molecule [].

Q5: What is the role of o-phenylene phosphorochloridate in polypeptide synthesis?

A5: Research suggests that o-phenylene phosphorochloridate can mediate the oligomerization of N,O-Bis(trimethylsilyl)-α-amino acids (N,O-BTMS-AA) into polypeptides []. While the precise mechanism requires further investigation, it likely involves a series of steps where o-phenylene phosphorochloridate acts as an activating agent, facilitating the formation of peptide bonds between the amino acid monomers [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.